

Erbium(III) Tris(fod)3-Chelate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Er(fod)3*

Cat. No.: B101755

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CAS Number: 17978-75-5

Chemical Formula: $C_{30}H_{30}ErF_{21}O_6$

Molecular Weight: 1052.8 g/mol

This in-depth technical guide provides a comprehensive overview of Erbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as Erbium(III) tris(fod)3-chelate or $Er(fod)_3$. This organometallic compound is of significant interest to researchers, scientists, and drug development professionals due to its unique paramagnetic and luminescent properties. This document outlines its physicochemical properties, a general synthesis protocol, and detailed experimental procedures for its primary applications, with a focus on its role as a nuclear magnetic resonance (NMR) shift reagent and as a precursor in metal-organic chemical vapor deposition (MOCVD).

Physicochemical Properties

$Er(fod)_3$ is a solid compound that is soluble in many organic solvents. Its high volatility and thermal stability make it particularly suitable for applications requiring sublimation or deposition at elevated temperatures.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	17978-75-5	General Chemical Databases
Molecular Formula	C ₃₀ H ₃₀ ErF ₂₁ O ₆	General Chemical Databases
Molecular Weight	1052.8 g/mol	General Chemical Databases
Appearance	Pink crystalline solid	Supplier Data
Solubility	Soluble in non-polar organic solvents (e.g., chloroform, dichloromethane, carbon tetrachloride)	[2]
Melting Point	157-163 °C	Supplier Data
Thermal Stability	Decomposes upon strong heating	[3][4]

Synthesis Protocol

A general method for the synthesis of lanthanide(III) β -diketonate complexes, including Er(fod)₃, involves the reaction of a lanthanide salt with the β -diketone ligand in a suitable solvent, often with a base to deprotonate the ligand.

Materials:

- Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)
- 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fodH)
- Methanol
- Ammonia solution (aqueous)

Procedure:

- Dissolve Erbium(III) nitrate pentahydrate in methanol.

- In a separate flask, dissolve a stoichiometric equivalent of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fodH) in methanol.
- Slowly add the fodH solution to the erbium nitrate solution with constant stirring.
- Gradually add a dilute ammonia solution to the mixture to raise the pH and facilitate the formation of the chelate complex. A precipitate will form.
- Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
- Collect the precipitate by filtration and wash it with small portions of cold methanol to remove any unreacted starting materials.
- Dry the resulting solid under vacuum to yield the Erbium(III) tris(fod)3-chelate.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and the choice of base may be optimized to improve yield and purity.

Experimental Protocols and Applications

NMR Shift Reagent

Er(fod)₃, like other lanthanide chelates, can be used as a paramagnetic shift reagent in NMR spectroscopy. The paramagnetic erbium ion induces significant shifts in the NMR signals of a substrate that coordinates to it, which can simplify complex spectra and aid in structural elucidation.[2][5]

Experimental Protocol for NMR Analysis:

- Sample Preparation: Prepare a solution of the substrate to be analyzed in a dry, aprotic deuterated solvent (e.g., CDCl₃, CCl₄).[2] It is crucial that the solvent is free of water, as water can preferentially coordinate to the shift reagent.[2]
- Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate solution.
- Addition of Shift Reagent: Prepare a stock solution of Er(fod)₃ in the same deuterated solvent.

- Titration: Add small, measured aliquots of the $\text{Er}(\text{fod})_3$ stock solution to the NMR tube containing the substrate solution.
- Spectral Acquisition: After each addition, gently mix the solution and acquire a new ^1H NMR spectrum.
- Data Analysis: Monitor the chemical shifts of the substrate's protons. The magnitude of the induced shift for a particular proton is dependent on its proximity to the Lewis basic site of the substrate that coordinates with the erbium ion. Plotting the induced shift against the molar ratio of shift reagent to the substrate can provide further structural information.



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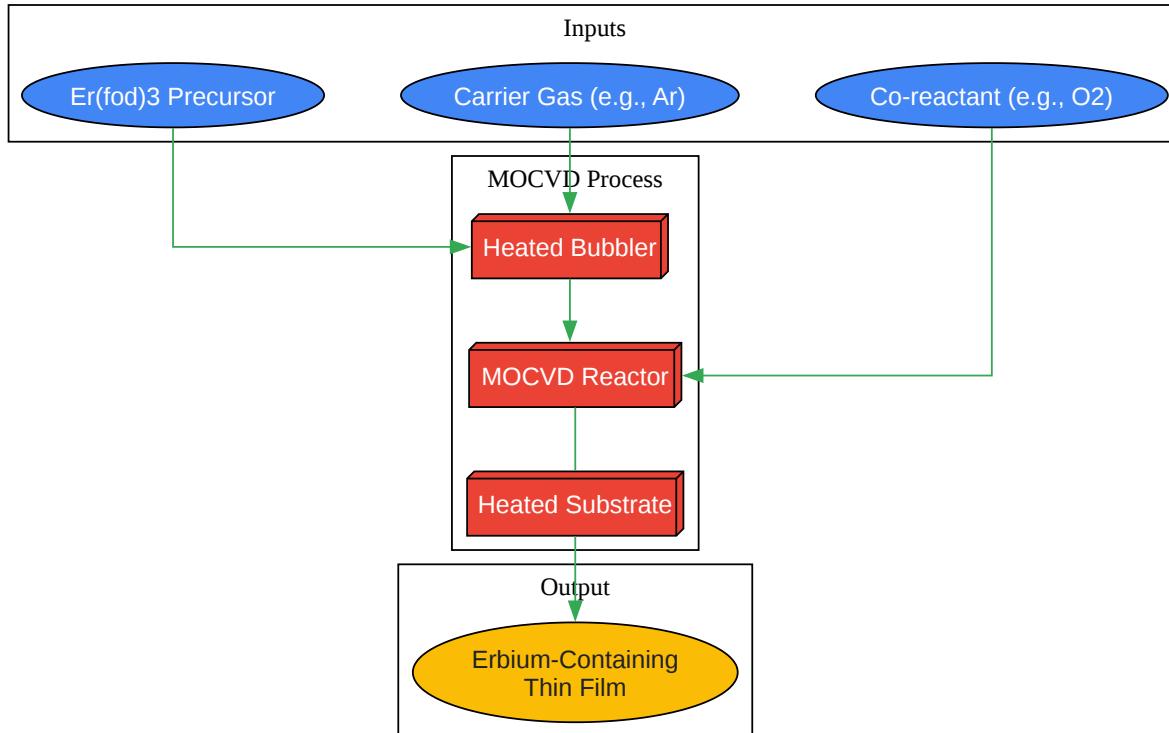
Caption: Workflow for using $\text{Er}(\text{fod})_3$ as an NMR shift reagent.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor

The volatility and thermal stability of $\text{Er}(\text{fod})_3$ make it an excellent precursor for the deposition of erbium-containing thin films via MOCVD.^[1] This technique is particularly relevant in the fabrication of optical amplifiers and other optoelectronic devices.

Experimental Protocol for MOCVD:

- Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants.
- Precursor Delivery: Solid $\text{Er}(\text{fod})_3$ is placed in a heated bubbler. A carrier gas (e.g., argon) is passed through the bubbler to transport the vaporized precursor into the MOCVD reactor.
- Deposition: The substrate is heated to the desired deposition temperature within the MOCVD reactor. The $\text{Er}(\text{fod})_3$ vapor, along with any co-reactants (e.g., oxygen as an oxidant to form erbium oxide), is introduced into the reactor.
- Decomposition and Film Growth: On the hot substrate surface, the $\text{Er}(\text{fod})_3$ precursor decomposes, leading to the deposition of a thin film of the desired erbium-containing material.
- Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the substrate is cooled down under an inert atmosphere.

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Caption: High-level workflow for MOCVD using $\text{Er}(\text{fod})_3$.

Photoluminescence Properties

Erbium(III) complexes are known for their characteristic near-infrared (NIR) luminescence, which is of great interest for applications in telecommunications and bio-imaging. The photoluminescence of erbium chelates is influenced by the ligand structure. Studies on similar erbium chelates have shown that the Judd-Ofelt parameters can be used to correlate the chemical structure with the photoluminescence properties.^[6] Specifically, a larger Ω_6 value is associated with a greater photoluminescence intensity at approximately 1.54 μm .^[6]

Photoluminescence Parameter	Observation	Reference
Characteristic Emission Wavelength	~1.54 μ m	[6]
Influence of Ligand Structure	The coordination environment affects the intensity and fine structure of the emission spectrum.	[6]

Safety and Handling

As with all chemical reagents, $\text{Er}(\text{fod})_3$ should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Erbium(III) tris(fod)3-chelate is a versatile compound with important applications in analytical chemistry and materials science. Its utility as an NMR shift reagent allows for the simplification of complex spectra, while its properties as a MOCVD precursor enable the fabrication of advanced optical materials. Further research into the synthesis of novel erbium chelates and the optimization of their properties continues to be an active area of investigation with the potential for new and exciting applications.

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